molecular formula C19H21N5O4 B2354971 9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847268-60-4

9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2354971
CAS RN: 847268-60-4
M. Wt: 383.408
InChI Key: GCJAOYUMIVYKTA-UHFFFAOYSA-N
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Description

9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

Research on substituted analogs based on the pyrimidopurinedione ring system, similar to the compound , has shown significant anti-inflammatory activity. These compounds, including various substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, have been synthesized and evaluated in models of chronic inflammation such as the adjuvant-induced arthritis rat model. Some derivatives demonstrated anti-inflammatory effects comparable to naproxen, with specific compounds exhibiting cyclooxygenase inhibitory activity without inducing gastric ulcers or ocular toxicity observed with other series (Kaminski et al., 1989).

Adenosine Receptor Affinities

A series of pyrimido- and tetrahydropyrimidopurinediones was synthesized and evaluated for their affinities to adenosine receptors (ARs), indicating their potential therapeutic application in neurological conditions. One particular derivative showed potent A1 AR antagonistic properties, suggesting selective efficacy across different AR subtypes. The structure-activity relationships established through these studies highlight the potential of such compounds in treating neurological disorders (Szymańska et al., 2016).

Crystal Structure Analysis

The crystal structure of a related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, was determined by X-ray diffraction, revealing interesting features about its molecular conformation. This study contributes to the understanding of the structural characteristics of such compounds, which is crucial for their application in medicinal chemistry (Wang et al., 2011).

Neurodegenerative Diseases

A library of tetrahydropyrimidopurinediones was synthesized, targeting adenosine receptors and monoamine oxidases as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. Some derivatives showed potent MAO-B inhibitory activity and dual adenosine receptor antagonism, indicating their promise as multi-target drugs for neurodegeneration. The discovery of compounds with triple-target inhibition suggests a novel class of therapeutic agents that might offer synergistic effects in treating neurodegenerative diseases (Koch et al., 2013).

properties

IUPAC Name

9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12(25)11-24-17(26)15-16(21(2)19(24)27)20-18-22(8-5-9-23(15)18)13-6-4-7-14(10-13)28-3/h4,6-7,10H,5,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJAOYUMIVYKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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